Cas no 1806006-46-1 (Ethyl 3-(aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-6-carboxylate)

Ethyl 3-(aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-6-carboxylate is a fluorinated pyridine derivative with a versatile structure, featuring both an aminomethyl group and a trifluoromethoxy substituent. Its unique combination of functional groups makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The presence of fluorine and trifluoromethoxy groups enhances metabolic stability and lipophilicity, which can improve pharmacokinetic properties. The ethyl ester moiety offers flexibility for further derivatization. This compound is well-suited for applications requiring precise molecular modifications, such as drug discovery and fine chemical production. Its high purity and well-defined structure ensure reproducibility in research and industrial processes.
Ethyl 3-(aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-6-carboxylate structure
1806006-46-1 structure
Product Name:Ethyl 3-(aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-6-carboxylate
CAS No:1806006-46-1
MF:C10H10F4N2O3
MW:282.191616535187
CID:4829620
Update Time:2025-06-26

Ethyl 3-(aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-6-carboxylate
    • Inchi: 1S/C10H10F4N2O3/c1-2-18-9(17)7-6(19-10(12,13)14)3-5(4-15)8(11)16-7/h3H,2,4,15H2,1H3
    • InChI Key: NIFFHXGDLPTVHX-UHFFFAOYSA-N
    • SMILES: FC1=C(CN)C=C(C(C(=O)OCC)=N1)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 314
  • XLogP3: 1.9
  • Topological Polar Surface Area: 74.4

Ethyl 3-(aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-6-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029098567-1g
Ethyl 3-(aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-6-carboxylate
1806006-46-1 97%
1g
$1,490.00 2022-04-01

Additional information on Ethyl 3-(aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-6-carboxylate

Recent Advances in the Study of Ethyl 3-(aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-6-carboxylate (CAS: 1806006-46-1)

Ethyl 3-(aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-6-carboxylate (CAS: 1806006-46-1) is a fluorinated pyridine derivative that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic uses, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical characteristics, biological activities, and future research directions.

The synthesis of Ethyl 3-(aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-6-carboxylate has been optimized in recent years to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) described a novel multi-step synthetic route that utilizes palladium-catalyzed cross-coupling reactions to introduce the trifluoromethoxy group, followed by fluorination and esterification steps. The final product was characterized using NMR spectroscopy and high-resolution mass spectrometry, confirming its structural integrity. This improved synthetic method has facilitated further pharmacological evaluations of the compound.

Pharmacological studies have revealed that Ethyl 3-(aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-6-carboxylate exhibits promising activity as a modulator of GABAA receptors, which are critical targets for anxiolytic and sedative drugs. In vitro assays demonstrated that the compound binds to the benzodiazepine site of GABAA receptors with moderate affinity (Ki = 120 nM), suggesting its potential as a lead compound for the development of novel anxiolytics. Additionally, preclinical studies in rodent models have shown that the compound reduces anxiety-like behaviors without causing significant sedation, a desirable feature for next-generation anxiolytic agents.

Beyond its CNS activity, recent research has explored the anti-inflammatory properties of Ethyl 3-(aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-6-carboxylate. A 2024 study in the European Journal of Pharmacology reported that the compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. Mechanistic studies indicated that this effect is mediated through the suppression of NF-κB signaling, a key pathway in inflammatory responses. These findings suggest potential applications in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Despite these promising results, challenges remain in the development of Ethyl 3-(aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-6-carboxylate as a therapeutic agent. Pharmacokinetic studies have revealed limited oral bioavailability, likely due to its ester moiety, which is susceptible to hydrolysis in the gastrointestinal tract. Current research efforts are focused on prodrug strategies and formulation approaches to enhance its stability and absorption. Furthermore, toxicity studies are underway to evaluate its safety profile, a critical step before clinical trials can be initiated.

In conclusion, Ethyl 3-(aminomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-6-carboxylate (CAS: 1806006-46-1) represents a versatile scaffold with dual pharmacological activities in the CNS and immune systems. Recent advancements in its synthesis and mechanistic understanding have laid the groundwork for further optimization and development. Future research should prioritize addressing its pharmacokinetic limitations and expanding its therapeutic potential through structural modifications and combination therapies. This compound holds significant promise for contributing to the next generation of anxiolytic and anti-inflammatory drugs.

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